molecular formula C7H9N3O4 B1367686 ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 1245807-07-1

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1367686
CAS No.: 1245807-07-1
M. Wt: 199.16 g/mol
InChI Key: XAVAKIWHFFUSFO-UHFFFAOYSA-N
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Description

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at position 5, a methyl group at position 1, and a nitro group at position 3. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetylpyruvate with hydrazine to form the pyrazole ring . The nitro group is introduced through nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amino derivative, a critical step in synthesizing bioactive intermediates.

Reaction TypeReagents/ConditionsProductYieldReferences
Catalytic hydrogenationH₂, Pd/C (10%), ethanol, 25°C, 6hEthyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate85–90%
Chemical reductionFe/HCl, aqueous ethanol, refluxEthyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate75–80%

Mechanistic Insight : The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine . Catalytic hydrogenation is preferred industrially for scalability and minimal byproducts.

Hydrolysis of the Ester Functionality

The ethyl ester undergoes hydrolysis to generate the carboxylic acid, enabling further derivatization.

Reaction TypeReagents/ConditionsProductYieldReferences
Acidic hydrolysisHCl (conc.), H₂O, reflux, 8h1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid70–75%
Basic hydrolysisNaOH (2M), H₂O/EtOH, 60°C, 4h1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid85–90%

Applications : The carboxylic acid serves as a precursor for amides or metal-organic frameworks . Basic conditions achieve higher yields due to faster saponification kinetics .

Nucleophilic Substitution Reactions

The nitro group participates in substitution reactions under electrophilic or nucleophilic conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
MethylationNaH, dimethyl carbonate, DMF, 110°C, 4hEthyl 1,3-dimethyl-5-nitro-1H-pyrazole-5-carboxylate65–70%
ChlorinationSOCl₂, DCM, 0°C, 2hEthyl 1-methyl-3-chloro-5-nitro-1H-pyrazole-5-carboxylate60–65%

Key Considerations :

  • Methylation occurs via nucleophilic attack by the deprotonated pyrazole nitrogen on dimethyl carbonate .

  • Chlorination with SOCl₂ targets the nitro group, though competing ester hydrolysis requires controlled conditions .

Oxidation Reactions

The methyl group at the 1-position can be oxidized to a carboxyl group under strong oxidizing conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
Strong oxidationKMnO₄, H₂SO₄, H₂O, reflux, 12h3-Nitro-1H-pyrazole-5-carboxylic acid50–55%

Limitations : Over-oxidation risks degradation of the pyrazole ring, necessitating precise stoichiometry .

Comparative Reactivity with Structural Analogs

The reactivity profile diverges from analogs due to substituent positioning:

CompoundNitro Group ReactivityEster Hydrolysis RateMethylation Efficiency
Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylateHigh (para-directing)Fast (steric ease)Moderate (N1 blocked)
Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylateLow (meta-directing)Slow (steric hindrance)High (N1 accessible)

Structural Impact :

  • The 3-nitro group enhances electrophilic substitution at the 4-position but reduces N1 accessibility for methylation .

  • Steric effects from the 1-methyl group slow ester hydrolysis compared to non-methylated analogs .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. A series of synthesized pyrazole compounds have been tested against various pathogens, showcasing promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that certain pyrazole derivatives exhibit selective inhibition of cancer cell lines, suggesting that this compound may play a role in the development of new anticancer therapies. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival .

Agricultural Applications

Herbicide Development

This compound has been explored as a precursor for developing herbicides. Its structural characteristics allow it to interact with plant growth regulators, potentially inhibiting unwanted plant growth while promoting crop health. The synthesis of pyrazole derivatives has led to compounds that can effectively target specific weed species without harming crops .

Synthetic Methodologies

Green Chemistry Approaches

The synthesis of this compound often employs environmentally friendly methodologies, such as using dimethyl carbonate as a reagent instead of more toxic alternatives. This approach not only enhances safety but also reduces the environmental impact associated with chemical synthesis .

Case Studies and Research Findings

Study/Source Application Findings
AntimicrobialDemonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to ampicillin.
AnticancerCertain derivatives showed selective inhibition against cancer cell lines, indicating potential therapeutic use.
Herbicide DevelopmentExplored as a precursor for herbicides with effective targeting capabilities for specific weed species.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, disrupting biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of both the nitro and ester groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for the synthesis of a wide range of derivatives with diverse applications in various fields.

Biological Activity

Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (C₇H₉N₃O₄) is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitro group and an ethyl ester functional group. Its molecular weight is approximately 199.16 g/mol, and it is characterized by the following structural formula:

Ethyl 1 methyl 3 nitro 1H pyrazole 5 carboxylate\text{Ethyl 1 methyl 3 nitro 1H pyrazole 5 carboxylate}

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Refluxing with thionyl chloride : This method involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride in methanol, yielding the desired ester with high purity.
  • Esterification reactions : Utilizing different alcohols or acids can modify the reactivity and yield of the compound, allowing for tailored applications in research and industry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)26.00

These findings suggest that compounds containing the pyrazole scaffold, including this compound, may serve as potential anticancer agents.

Herbicidal and Pesticidal Applications

This compound has been explored for its herbicidal properties. Its efficacy against various agricultural pests positions it as a candidate for developing new agrochemicals aimed at enhancing crop protection while minimizing environmental impact.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of specific enzymes : Similar compounds have shown to interfere with metabolic pathways in cancer cells.
  • Induction of apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells, offering a promising avenue for cancer treatment.

Case Studies

A notable study evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, reinforcing the need for further exploration into its therapeutic applications .

Properties

IUPAC Name

ethyl 2-methyl-5-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAKIWHFFUSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239268
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-07-1
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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